N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(phenylsulfanyl)acetamide
Overview
Description
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(phenylsulfanyl)acetamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields This compound belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Scientific Research Applications
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(phenylsulfanyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Preparation Methods
The synthesis of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(phenylsulfanyl)acetamide involves several steps. One common method starts with the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethyl chloride. This intermediate is then reacted with thiosemicarbazide to form the 1,3,4-thiadiazole ring. The final step involves the reaction of the thiadiazole intermediate with phenylsulfanyl acetic acid under appropriate conditions to yield the target compound .
Chemical Reactions Analysis
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(phenylsulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiadiazole derivatives.
Mechanism of Action
The mechanism of action of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. For example, it inhibits acetylcholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can be beneficial in treating conditions like Alzheimer’s disease . The compound may also interact with other molecular pathways, contributing to its diverse biological effects.
Comparison with Similar Compounds
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(phenylsulfanyl)acetamide can be compared to other thiadiazole derivatives, such as:
5-[(4-chlorophenoxy)-methyl]-1,3,4-oxadiazole-2-thiol: This compound has similar structural features but contains an oxadiazole ring instead of a thiadiazole ring.
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methoxyacetamide: This compound differs by having a methoxy group instead of a phenylsulfanyl group, which may affect its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S2/c18-12-6-8-13(9-7-12)23-10-16-20-21-17(25-16)19-15(22)11-24-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,19,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXDMPQALHNSEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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